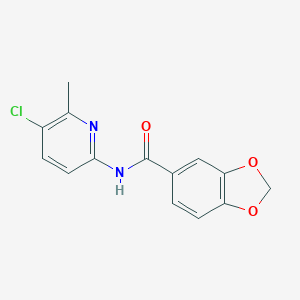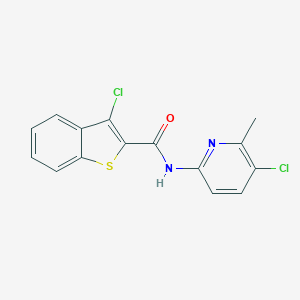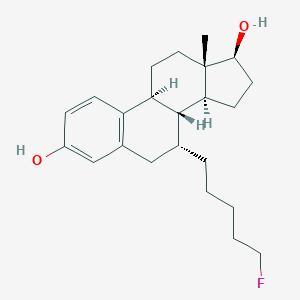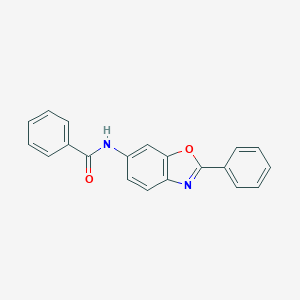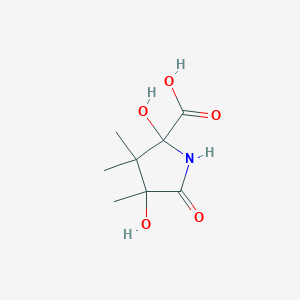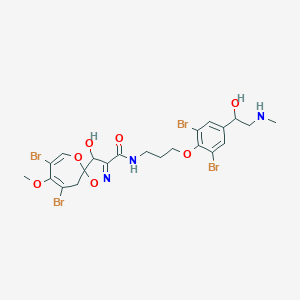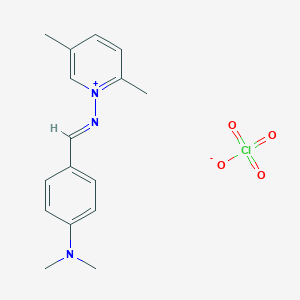
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT, is a commonly used reagent in scientific research. It is a yellow tetrazolium salt that is widely used to assess cell viability and proliferation.
科学的研究の応用
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to assess cell viability and proliferation. It is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. This compound is also used in drug discovery and toxicity testing, as it can provide a quick and reliable assessment of the effects of drugs and chemicals on cells.
作用機序
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is reduced by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells to form a purple formazan product. The reduction of this compound is dependent on the activity of these enzymes, which are present in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells present in the assay.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on the biochemical or physiological processes of living cells. It does not affect cell growth, metabolism, or gene expression. This compound is also non-toxic to cells and does not interfere with other assays or experimental procedures.
実験室実験の利点と制限
The advantages of using 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in lab experiments include its simplicity, speed, and reliability. This compound assays can be performed quickly and easily, and the results are highly reproducible. This compound is also a cost-effective reagent that can be used in a variety of cell types and experimental conditions.
The limitations of using this compound in lab experiments include its dependence on mitochondrial function and the potential for interference from other substances. This compound assays may not accurately reflect the viability of cells with impaired mitochondrial function, and certain substances may interfere with the reduction of this compound, leading to inaccurate results.
将来の方向性
Future research on 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate could focus on improving the accuracy and reliability of the assay, as well as developing new applications for the reagent. One potential direction could be the development of this compound-based assays for the detection of specific cell types or biomolecules. Another direction could be the optimization of this compound assays for high-throughput screening of drugs and chemicals. Overall, this compound is a valuable reagent in scientific research, and its future development and applications hold great promise.
合成法
2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (this compound) with the electron-coupling agent phenazine methosulfate (PMS). The reaction produces a water-insoluble formazan product, which is converted to a water-soluble product by the addition of a detergent such as sodium dodecyl sulfate (SDS).
特性
CAS番号 |
145234-97-5 |
|---|---|
分子式 |
C16H20ClN3O4 |
分子量 |
353.8 g/mol |
IUPAC名 |
4-[(E)-(2,5-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-5-6-14(2)19(12-13)17-11-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
InChIキー |
AWFOBZSLODPAQU-SJDTYFKWSA-M |
異性体SMILES |
CC1=C[N+](=C(C=C1)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
同義語 |
Pyridinium, 2,5-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



